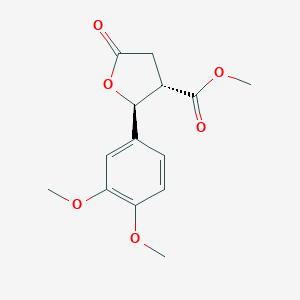
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide, also known as MNI-137, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide involves its selective inhibition of the inositol 1,4,5-trisphosphate receptor. This receptor is responsible for the release of calcium ions from intracellular stores, which is an important signaling mechanism in many biological processes. N-(2-Morpholin-4-yl-ethyl)-isonicotinamide binds to a specific site on the receptor, preventing its activation and subsequent release of calcium ions.
Biochemical and Physiological Effects:
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of the inositol 1,4,5-trisphosphate receptor, N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has also been shown to inhibit the activity of other calcium channels and transporters. This inhibition can lead to altered calcium signaling and subsequent changes in cellular processes such as cell proliferation, apoptosis, and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-Morpholin-4-yl-ethyl)-isonicotinamide in lab experiments is its selectivity for the inositol 1,4,5-trisphosphate receptor. This selectivity allows for the specific inhibition of calcium signaling through this pathway, without affecting other calcium channels and transporters. However, one limitation of using N-(2-Morpholin-4-yl-ethyl)-isonicotinamide is its relatively low potency compared to other inhibitors of the inositol 1,4,5-trisphosphate receptor. This can limit its effectiveness in certain experiments and may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for research involving N-(2-Morpholin-4-yl-ethyl)-isonicotinamide. One area of interest is the development of more potent inhibitors of the inositol 1,4,5-trisphosphate receptor, which could lead to more effective studies of calcium signaling in biological processes. Additionally, there is potential for the use of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide in the treatment of diseases such as cancer, where altered calcium signaling is often observed. Further research is needed to fully understand the potential applications of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide in these areas.
Métodos De Síntesis
The synthesis of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide involves the reaction of isonicotinamide with 2-chloro-N-(2-hydroxyethyl)morpholine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is a white crystalline solid that is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has been shown to have a variety of applications in scientific research. One of the most promising applications is its use as a tool for studying the role of calcium signaling in biological processes. N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has been shown to selectively inhibit the activity of the inositol 1,4,5-trisphosphate receptor, which is involved in the release of calcium ions from intracellular stores. This inhibition can be used to study the effects of altered calcium signaling on various cellular processes, such as cell proliferation and apoptosis.
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c16-12(11-1-3-13-4-2-11)14-5-6-15-7-9-17-10-8-15/h1-4H,5-10H2,(H,14,16) |
Clave InChI |
MQQMRCAJIRAVRN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC=NC=C2 |
SMILES canónico |
C1COCCN1CCNC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)





![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)


![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)

